1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound with the molecular formula and a molecular weight of approximately 328.4 g/mol. This compound features a cyclopropyl group, a pyridazine ring, and a thiophene moiety, which contribute to its potential biological activity. The compound is registered under the Chemical Abstracts Service number 2034368-89-1, indicating its recognition in chemical databases and literature .
This compound falls under the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements. Specifically, it includes nitrogen (from the piperazine and pyridazine rings) and sulfur (from the thiophene ring). Its classification can be further refined to include piperazine derivatives and thiophene-containing compounds, both of which are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can involve several steps, typically starting from readily available precursors. One common method includes:
The detailed reaction conditions, including temperature, solvents, and catalysts, vary based on the specific synthetic route chosen .
The molecular structure of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can be represented using various structural formulas:
O=C(Cc1cccs1)N1CCN(c2ccc(C3CC3)nn2)CC1The compound exhibits a three-dimensional arrangement that allows for potential interactions with biological targets, making it an interesting subject for pharmacological studies .
The chemical reactivity of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can be explored through various types of reactions:
These reactions are crucial for modifying the compound to enhance its efficacy or selectivity against specific biological targets .
The physical properties of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4OS |
| Molecular Weight | 328.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Due to its complex structure, detailed data on solubility, stability under various conditions, and reactivity with other chemicals may be necessary for practical applications .
The compound has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting neurological disorders or other conditions influenced by neurotransmitter systems. Its unique structural features suggest possible utility in:
Continued research into this compound could lead to significant advancements in therapeutic strategies targeting various diseases .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7